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Compound of Interest

3-[(2-

Benzthiazolyl)methoxy]aniline

Cat. No.: B8546476

Compound Name:

Synthesis Protocol for 3-[(2-
Benzthiazolyl)methoxy]aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 3-[(2-
Benzthiazolyl)methoxy]Janiline. The synthesis is a two-step process commencing with the
formation of a key intermediate, 2-(chloromethyl)benzothiazole, followed by a Williamson ether
synthesis with 3-aminophenol.

Experimental Overview

The overall synthesis pathway is illustrated below. The initial step involves the cyclization of 2-
aminothiophenol with chloroacetyl chloride to yield 2-(chloromethyl)benzothiazole. The
subsequent step is the formation of the ether linkage between this intermediate and 3-
aminophenol.
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Overall Synthesis Workflow

Step 1: Synthesis of 2-(Chloromethyl)benzothiazole

2-Aminothiophenol Chloroacetyl Chloride Acetic Acid (Solvent)

(10 min)

Step 2: Williamson Ether Synthesis

2-(Chloromethyl)benzothiazole [S-AminophenoD Gotassium Carbonate (BaseD G)ry Tetrahydrofuran (Solventa

Stirring at 40°C .
> (Overnight) -

>

3-[(2-Benzthiazolyl)methoxy]aniline

Click to download full resolution via product page

Caption: Two-step synthesis of the target compound.

Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)benzothiazole

This protocol is adapted from a microwave-assisted synthesis method, which is efficient and
high-yielding.

Materials:
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e 2-Aminothiophenol

e Chloroacetyl chloride

o Glacial acetic acid

e 5 M Sodium hydroxide (NaOH) solution

e Chloroform (CHCIs)

e Magnesium sulfate (MgSOa)

e Petroleum ether

e Acetone

Equipment:

Microwave reactor

¢ Round-bottom flask

e Dropping funnel

o Beakers

e Separatory funnel

 Rotary evaporator

e Column chromatography setup

o Standard laboratory glassware

Procedure:

e In a microwave reactor vessel, dissolve 2-aminothiophenol (1.0 g, 7.93 mmol) in glacial

acetic acid (15 mL).

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8546476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise to the solution.

« Irradiate the reaction mixture in a microwave reactor for 10 minutes at a power of 500 W.
 After cooling, pour the mixture onto crushed ice (100 Q).

o Basify the solution with 5 M NaOH until it is alkaline.

o Extract the aqueous solution with chloroform (3 x 50 mL).

« Combine the organic layers, dry over anhydrous MgSQOa4, and filter.

o Concentrate the filtrate under reduced pressure using a rotary evaporator.

» Purify the crude residue by column chromatography on silica gel using a mixture of
petroleum ether and acetone (10:1 v/v) as the eluent to obtain 2-(chloromethyl)benzothiazole
as a yellow solid.

Step 2: Synthesis of 3-[(2-Benzthiazolyl)methoxy]aniline

This protocol is based on a general procedure for the Williamson ether synthesis involving 2-
(chloromethyl)benzothiazole and substituted phenols.[1]

Materials:

2-(Chloromethyl)benzothiazole (from Step 1)

3-Aminophenol

Anhydrous potassium carbonate (K2CO3)

Dry tetrahydrofuran (THF)

Ethyl acetate

Brine solution

Equipment:
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e Round-bottom flask with a condenser
e Magnetic stirrer with a heating plate

o Standard laboratory glassware

» Rotary evaporator

e Column chromatography setup
Procedure:

e To a solution of 2-(chloromethyl)benzothiazole (0.5 g, 2.72 mmol) and 3-aminophenol (0.297
g, 2.72 mmol) in dry tetrahydrofuran (30 mL), add anhydrous potassium carbonate (0.380 g,
2.72 mmol).

 Stir the reaction mixture at 40°C overnight.

e Monitor the reaction progress using thin-layer chromatography (TLC).

e Once the reaction is complete, filter the mixture to remove the inorganic base.
e Wash the solid residue with ethyl acetate.

o Combine the organic filtrates and wash with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the final
product, 3-[(2-Benzthiazolyl)methoxy]aniline.

Data Presentation

The following table summarizes the key quantitative data for the intermediate and the expected
data for the final product.
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Compoun Molecular

d Name Formula

Molecular
Weight (
g/mol)

Physical

Yield (%)
State

Melting
Point (°C)

Analytical
Data
(Observe
d/Expecte
d)

2-
(Chloromet

CsHsCINS
hyl)benzot

hiazole

Yellow
183.66 ) 87
Solid

89-90

IH NMR
(CDCls): o
8.04-8.01
(m, 1H),
7.91-7.89
(m, 1H),
7.53-7.49
(m, 1H),
7.44-7.40
(m, 1H),
4.95 (s,
2H). MS
(ESI): m/z
=183.9
[M+H]*.[1]

3-[(2- C14H12N20
Benzthiazo S
lyl)methoxy

Janiline

256.33 Solid 66-79

(Expected)

Not
Reported

Expected
IH NMR:
Peaks
correspond
ing to the
benzothiaz
ole
protons,
the aniline
ring
protons,
the
methylene
bridge
protons (-
O-CH2-),
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and the
amine
protons (-
NH2).
Expected
MS: m/z =
257.3
[M+H]*.

Note: The yield for 3-[(2-Benzthiazolyl)methoxy]aniline is an expected range based on
similar reported reactions, as specific experimental data for this compound was not found in the
searched literature.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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